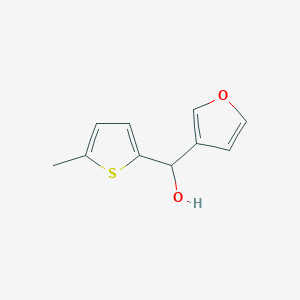

Furan-3-yl(5-methylthiophen-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-3-yl-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-7-2-3-9(13-7)10(11)8-4-5-12-6-8/h2-6,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNYDVJXAKUWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Furan 3 Yl 5 Methylthiophen 2 Yl Methanol and Analogous Structures

Strategies for Carbon-Carbon Bond Formation Leading to Aryl(heteroaryl)methanols

The crucial step in synthesizing these molecules is the formation of the carbon-carbon bond between the two heterocyclic rings, which also creates the secondary alcohol functionality. Organometallic and condensation-based strategies are the most common approaches.

Organometallic reagents, particularly organolithium and Grignard reagents, are powerful nucleophiles widely used for forming carbon-carbon bonds. wikipedia.orglibretexts.org Their high reactivity makes them ideal for the synthesis of complex alcohols. libretexts.org The general strategy involves the reaction of an organometallic derivative of one heterocycle with a carbonyl-functionalized version of the other.

Organolithium Reagents: These compounds contain highly polarized carbon-lithium bonds, making the carbon atom strongly basic and nucleophilic. wikipedia.orgnumberanalytics.com They can be prepared through several methods, including the direct reaction of an alkyl or aryl halide with lithium metal or via metal-halogen exchange, which is often faster and proceeds at very low temperatures. wikipedia.orgmasterorganicchemistry.com For the synthesis of a diaryl- or di(heteroaryl)methanol, a lithiated heterocycle (e.g., 3-lithiofuran) is reacted with a heteroaromatic aldehyde (e.g., 5-methylthiophene-2-carbaldehyde). The high nucleophilicity of organolithium reagents allows for efficient addition to the carbonyl group.

Grignard Reagents: Similar to organolithium reagents, Grignard reagents (R-MgX) are excellent nucleophiles for addition to aldehydes and ketones. They are typically synthesized by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com While considered slightly less reactive than their organolithium counterparts, they are often preferred for their easier handling and broader functional group tolerance. libretexts.org

The table below summarizes representative reactions using these organometallic approaches for the synthesis of related aryl(heteroaryl)methanols.

| Reagent 1 | Reagent 2 | Product | Conditions | Yield | Ref. |

| Bromobenzene + Li metal | Benzaldehyde | Diphenylmethanol | Diethyl ether | - | masterorganicchemistry.com |

| n-Butyllithium | 1,2-dibromoethane | - | Et2O | - | libretexts.org |

| Phenyllithium | - | - | - | - | masterorganicchemistry.com |

Aldol (B89426) and related condensation reactions provide a powerful pathway for C-C bond formation by connecting an enol or enolate with a carbonyl compound. thieme-connect.denih.gov The synthesis of an α,β-unsaturated carbonyl system (a chalcone (B49325) analogue), which can then be reduced to the target alcohol, is a common two-step strategy.

The crossed-aldol, or Claisen-Schmidt, condensation is particularly relevant. This reaction involves an enolizable ketone (e.g., 2-acetyl-5-methylthiophene) and a non-enolizable aldehyde (e.g., furan-3-carbaldehyde) under basic or acidic conditions. researchgate.net The initial product is a β-hydroxy carbonyl compound (an aldol adduct), which often dehydrates under the reaction conditions to yield a more stable, conjugated enone. thieme-connect.de This dehydration is driven by the formation of an extended conjugated system. Subsequent selective reduction of the enone's carbonyl group yields the desired aryl(heteroaryl)methanol.

Research has demonstrated that these condensations can be carried out efficiently in water, sometimes using a surfactant, which presents an environmentally friendly alternative to traditional organic solvents. researchgate.net

| Ketone | Aldehyde | Product | Conditions | Yield | Ref. |

| 2-Acetylthiophene | Benzaldehyde | (2E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one | Water, CTAB, rt | 92% | researchgate.net |

| 2-Acetylthiophene | 4-Chlorobenzaldehyde | (2E)-3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Water, CTAB, rt | 96% | researchgate.net |

| 2-Acetylpyrrole | 4-Nitrobenzaldehyde | (2E)-3-(4-Nitrophenyl)-1-(pyrrol-2-yl)prop-2-en-1-one | Water, CTAB, rt | 92% | researchgate.net |

| Methyl phenylacetate | Paraformaldehyde | 2-Aryl methyl acrylates | NaH, Toluene, MW | 10% | scirp.org |

Catalytic Approaches for Constructing Furan (B31954) and Thiophene (B33073) Scaffolds and their Functionalization

Modern organic synthesis heavily relies on transition-metal catalysis to construct and modify complex molecules, including heterocyclic systems. Palladium, gold, silver, and copper catalysts offer efficient and selective pathways to build the furan and thiophene rings and to couple them together.

Palladium catalysis is a cornerstone for the formation of C-C bonds between sp²-hybridized carbon atoms, making it ideal for linking furan and thiophene rings.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating biaryl and biheteroaryl linkages. researchgate.net It typically involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. acs.orgnih.gov For a furan-thiophene linkage, this could involve reacting 5-methylthiophene-2-boronic acid with 3-bromofuran. A key advantage is the wide functional group tolerance and the relatively mild reaction conditions. nih.gov Efficient protocols have been developed for coupling furan- and thiophene-boronic acids with heteroaryl chlorides in aqueous solvents, enhancing the method's green credentials. acs.orgnih.gov

C-H Arylation: Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling, as it avoids the pre-functionalization step of creating an organometallic or organoboron reagent. acs.org This method involves the direct coupling of a C-H bond of one heterocycle (e.g., furan) with a halide on another (e.g., 2-bromo-5-methylthiophene). acs.orgresearchgate.net Palladium catalysts are commonly used, and the regioselectivity of the reaction can often be controlled by directing groups or the inherent reactivity of the C-H bonds. mdpi.com For instance, C-H functionalization of furans and thiophenes often occurs selectively at the C2 or C5 positions. acs.orgresearchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Base / Solvent | Product Type | Yield | Ref. |

| Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂, PPh₃ | Cs₂CO₃ / Dioxane-H₂O | Aryl-furan | 95% | nih.gov |

| 5-Methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂, PPh₃ | Cs₂CO₃ / Dioxane-H₂O | Aryl-furan | 97% | nih.gov |

| 2-n-Butylfuran | Methyl 4-bromobenzoate | Pd/Tedicyp | K₂CO₃ / DMA | Aryl-furan | 92% | amazonaws.com |

| Thiophene | 4,7-Dibromo-2,1,3-benzothiadiazole | Pd₂(dba)₃ / P(o-tol)₃ | KOAc / Toluene | Thiophene-benzothiadiazole | 80% | acs.org |

| Thiophen-2-ylmethanol | Phenyl bromide | Pd(OAc)₂ | Cs₂CO₃ / DMA | Arylated thiophen-2-ylmethanol | - | researchgate.net |

Gold and silver catalysts, as soft and carbophilic Lewis acids, are exceptionally effective at activating alkynes and allenes for nucleophilic attack, leading to the formation of furan rings. thieme-connect.com

Gold-Catalyzed Cyclizations: Gold catalysts, both Au(I) and Au(III) species, promote a wide range of cycloisomerization reactions to produce substituted furans. thieme-connect.comrsc.org Common starting materials include γ-alkynyl alcohols, alkynyl ketones, and allenyl ketones. acs.orgtandfonline.com The reaction mechanism often involves the gold-catalyzed activation of the alkyne, followed by an intramolecular 5-endo-dig cyclization by a nearby oxygen nucleophile. tandfonline.com In some cases, a combination of gold and copper catalysts can be used in a one-pot cascade reaction to generate diverse furan structures from simple propargyl alcohols and alkynes. acs.orgorganic-chemistry.org

Silver-Catalyzed Cyclizations: Silver(I) salts are also potent catalysts for furan synthesis. numberanalytics.com They can mediate the cyclization of various precursors, such as enynones, through the formation of silver carbene intermediates. acs.org Silver catalysts have been shown to be effective in promoting domino reactions, where multiple bonds and rings are formed in a single cascade process. acs.orgrsc.org For example, silver(I) can catalyze the cyclization of alkynyl ketones to synthesize furans. numberanalytics.com

| Substrate | Catalyst | Conditions | Product Type | Yield | Ref. |

| Propargyl alcohol + Phenylacetylene | TA-Au / Cu(OTf)₂ | Toluene, 45 °C | 2,4-Disubstituted Furan | 95% | acs.org |

| 5-Methoxy-hex-3-yn-2-ol derivative | AuCl₃ | DCM, rt | 2,5-Disubstituted Furan | 94% | tandfonline.com |

| Enynone + Enamine | AgBF₄ | DCM, 40 °C | 4-(Furan-2-yl)-dihydropyrrol-2-one | 86% | acs.org |

| Alk-1-ynyl oxiranes | Ag₂CO₃ | p-TsOH, MeOH | Functionalized Furans | - | organic-chemistry.org |

| 4-Alkyl-2-ynylphenols + Indoles | Silver catalyst | - | 4-Indole benzofurans | - | nih.gov |

Copper catalysts offer an economical and versatile alternative to palladium for certain transformations. They are particularly useful for the synthesis and functionalization of sulfur-containing heterocycles like thiophene.

Copper(I) salts can catalyze tandem or multicomponent reactions to assemble highly substituted thiophenes from simple starting materials. For instance, a copper(I)-catalyzed reaction between alkylidenethiiranes and terminal alkynes provides a direct route to functionalized thiophenes. nih.gov Another approach involves a copper-catalyzed multicomponent reaction of α-thiocyanate ketones, indoline-2,3-diones, sulfonyl azides, and terminal alkynes to construct fully substituted thiophene derivatives in a one-pot process. acs.org

In addition to thiophene synthesis, copper catalysts are also employed in the construction of furans. A regioselective synthesis of trisubstituted furans has been developed using a copper-catalyzed decarboxylative annulation between ketones and α,β-unsaturated carboxylic acids. rsc.org Copper(I) can also catalyze the synthesis of 2,5-disubstituted furans and thiophenes from haloalkynes. acs.org

| Substrates | Catalyst | Conditions | Product | Yield | Ref. |

| Alkylidenethiirane + Terminal alkyne | CuI | Dioxane, 80 °C | 2-(α-Phenylsulfonylalkyl)-thiophene | - | nih.gov |

| α-Thiocyanate ketone + Indoline-2,3-dione + Sulfonyl azide (B81097) + Terminal alkyne | CuI | Toluene, 80 °C | Fully substituted thiophene | up to 88% | acs.org |

| Bromoalkyne | CuI | KOH, H₂O/DMF | 2,5-Disubstituted Furan | up to 93% | acs.org |

| Ketone + α,β-Unsaturated carboxylic acid | Cu(OAc)₂·H₂O | H₂O, Air, 120 °C | Trisubstituted Furan | up to 86% | rsc.org |

| Aldehyde + Thiol | CuI | TBHP, H₂O, 100 °C | Thioester | up to 86% | rsc.org |

Targeted Synthesis of the Furan-3-yl and 5-Methylthiophen-2-yl Moieties

The construction of the furan and thiophene rings is a foundational aspect of synthesizing the target compound. Established and reliable methodologies are employed to create these heterocyclic systems, which can then be functionalized and coupled.

Furan Ring Construction Methodologies

The synthesis of the furan ring, a key component of the target molecule, can be achieved through several classical methods. These reactions typically involve the cyclization of acyclic precursors.

The Paal-Knorr Furan Synthesis is a prominent method that utilizes 1,4-dicarbonyl compounds as precursors to form substituted furans. organic-chemistry.orgscripps.edu The reaction proceeds via an acid-catalyzed dehydrative cyclization. researchgate.net Typically, protic acids like sulfuric acid or hydrochloric acid, or Lewis acids are used as catalysts. organic-chemistry.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. scripps.edu The resulting hemiacetal undergoes dehydration to yield the aromatic furan ring. scripps.edu The versatility of this method is enhanced by the numerous ways to prepare the 1,4-dione starting materials. organic-chemistry.org

Another significant method is the Feist-Benary Synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound. ksu.edu.sa This condensation reaction is typically catalyzed by a base, such as ammonia (B1221849) or pyridine. ksu.edu.sa The initial step is a Knoevenagel-type condensation, followed by a nucleophilic attack from the enolate to displace the halide, leading to the cyclized furan product. ksu.edu.sa

| Method | Starting Materials | Catalyst/Reagent | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (H₂SO₄, HCl, p-TsOH), Lewis Acids (ZnBr₂, BF₃·Et₂O), or Dehydrating agents (P₂O₅) | Widely used due to the availability of precursors; proceeds via an enol/hemiacetal intermediate. organic-chemistry.orgscripps.edu |

| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Base (Ammonia, Pyridine) | Forms substituted furans through a base-catalyzed condensation and subsequent cyclization. ksu.edu.sa |

Thiophene Ring Construction Methodologies

The synthesis of the thiophene ring, particularly the 5-methylthiophen-2-yl moiety, relies on several well-established named reactions that build the heterocyclic core from open-chain precursors.

The Paal-Knorr Thiophene Synthesis is analogous to the furan synthesis, starting from a 1,4-dicarbonyl compound but using a sulfurizing agent. thieme-connect.de Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed to introduce the sulfur heteroatom and facilitate the cyclization. thieme-connect.de

The Gewald Aminothiophene Synthesis is a highly versatile method for producing polysubstituted 2-aminothiophenes. thieme-connect.de The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. thieme-connect.de This multicomponent reaction is known for its operational simplicity and the availability of starting materials. thieme-connect.de While the target molecule itself is not an aminothiophene, the Gewald reaction is a cornerstone of thiophene synthesis and can be used to produce precursors that are subsequently modified.

The Hinsberg Thiophene Synthesis involves the reaction of a 1,2-dicarbonyl compound (like an α-diketone) with diethyl thiodiacetate under basic conditions. scripps.edu This method leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylic esters.

| Method | Starting Materials | Catalyst/Reagent | Product Type |

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds | Phosphorus Pentasulfide (P₄S₁₀), Lawesson's Reagent | Substituted thiophenes. thieme-connect.de |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Base (e.g., Morpholine) | Polysubstituted 2-Aminothiophenes. thieme-connect.de |

| Hinsberg Synthesis | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | Base | 3,4-Disubstituted thiophene-2,5-dicarboxylates. scripps.edu |

Introduction of Methyl and Hydroxymethyl Functionalities into Heterocycles

To construct the final Furan-3-yl(5-methylthiophen-2-yl)methanol, the individual heterocyclic rings must be appropriately functionalized. The methyl group on the thiophene ring is typically incorporated by using a substituted starting material in one of the ring synthesis methods described above.

The introduction of the hydroxymethyl group (-CH₂OH) is commonly achieved through a two-step process: formylation followed by reduction. The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heterocyclic compounds, including both furan and thiophene. organic-chemistry.orgquimicaorganica.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgquimicaorganica.org This electrophilic aromatic substitution reaction usually occurs at the α-position (C2 or C5) of the furan or thiophene ring due to the superior stabilization of the intermediate. thieme-connect.deorganic-chemistry.orgresearchgate.net

Once the formyl group (-CHO) is in place, it can be readily reduced to the corresponding hydroxymethyl group. This reduction is a standard organic transformation and can be accomplished using a variety of reducing agents. A common and effective choice is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This provides a mild and selective method for converting the aldehyde to a primary alcohol.

| Functionalization Step | Reaction | Reagents | Position of Attack |

| Formylation | Vilsmeier-Haack Reaction | DMF, POCl₃ | Preferentially at the electron-rich C2 or C5 position of furan and thiophene. thieme-connect.deorganic-chemistry.orgresearchgate.net |

| Reduction | Aldehyde Reduction | Sodium Borohydride (NaBH₄) | Converts the formyl group (-CHO) to a hydroxymethyl group (-CH₂OH). |

Advanced Synthetic Routes and Multi-Step Sequences

The assembly of the final molecule from the individual heterocyclic moieties requires strategic planning, often employing convergent pathways and efficient one-pot procedures to maximize yield and reduce step count.

Convergent and Divergent Synthetic Pathways

A convergent synthesis is the most logical and widely employed strategy for preparing this compound and its analogues. This approach involves preparing the two key heterocyclic fragments—an activated furan derivative and an activated thiophene derivative—and then coupling them in a final step.

The most common convergent route involves a Grignard reaction . nih.gov In this pathway, one of the heterocyclic components is converted into a Grignard reagent, while the other is prepared as an aldehyde. For instance:

Path A: 5-Methyl-2-bromothiophene is reacted with magnesium to form 5-methylthiophen-2-ylmagnesium bromide. This Grignard reagent is then reacted with furan-3-carbaldehyde.

Path B: 3-Bromofuran is converted to furan-3-ylmagnesium bromide, which is then reacted with 5-methylthiophene-2-carbaldehyde.

Both pathways, upon aqueous workup, yield the target secondary alcohol, this compound. The reaction of furan/pyrrole (B145914) aldehydes with Grignard reagents is a known method for producing carbinols. nih.gov The choice between Path A and Path B may depend on the stability of the intermediates and the commercial availability of the starting halo-heterocycles and aldehydes. This approach has been used to create thiophene derivatives related to natural products. researchgate.net

A divergent approach, while less direct for this specific target, could involve synthesizing a central precursor that could be elaborated into either the furan or thiophene ring. However, for diaryl-type methanols, the convergent Grignard strategy is generally more efficient.

One-Pot Transformations and Cascade Reactions

To improve synthetic efficiency, one-pot reactions and cascade sequences are highly desirable. A one-pot process for the synthesis of this compound could involve the in situ formation of the Grignard reagent from the halo-heterocycle and its immediate reaction with the heterocyclic aldehyde without isolation of the organometallic intermediate.

Cascade reactions, where a sequence of intramolecular or intermolecular events occurs without the addition of new reagents, are powerful tools in modern synthesis. nih.govresearchgate.net For instance, a process could be designed where the formation of one of the heterocyclic rings via a method like the Paal-Knorr synthesis is immediately followed by a coupling reaction in the same pot. While a specific cascade for the title compound is not detailed, the synthesis of various furan derivatives has been achieved through cascade reactions. organic-chemistry.orgrsc.org Similarly, one-pot strategies have been developed for creating complex thiophene-fused systems. The principles of these reactions, which often rely on careful control of catalysts and reaction conditions, are applicable to the design of more streamlined syntheses for complex heteroaromatic structures like this compound.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of a single, well-defined stereoisomer of this compound necessitates the use of stereoselective synthetic methods. These approaches can be broadly categorized into enantioselective catalysis, where a chiral catalyst directs the formation of one enantiomer from a prochiral substrate; diastereoselective synthesis, which utilizes existing chirality in the substrate or a reagent to control the formation of a new stereocenter; and the resolution of a racemic mixture.

Enantioselective Catalysis for Chiral Alcohol Formation

Enantioselective catalysis offers a highly efficient method for the synthesis of chiral alcohols, including this compound, by facilitating the addition of a nucleophile to a prochiral aldehyde or ketone in the presence of a substoichiometric amount of a chiral catalyst. A prominent strategy involves the asymmetric addition of organometallic reagents to aldehydes.

One of the most effective approaches for synthesizing chiral diaryl-, aryl heteroaryl-, and diheteroarylmethanols is the catalytic asymmetric addition of organozinc reagents to aldehydes. bohrium.comresearchgate.netbohrium.com This method can be adapted for the synthesis of this compound by the addition of a 3-furylzinc reagent to 5-methylthiophene-2-carboxaldehyde, or vice versa. The key to achieving high enantioselectivity is the use of a chiral ligand that coordinates to the zinc, creating a chiral environment around the reactive species. Commonly used ligands are chiral amino alcohols and their derivatives. For instance, β-amino alcohols derived from l-phenylalanine (B559525) have been shown to be effective catalysts for the enantioselective addition of diethylzinc (B1219324) to various aldehydes. researchgate.net

Another powerful approach is the use of chiral ruthenium complexes in combination with achiral phosphine (B1218219) ligands for the asymmetric nucleophilic addition of aryl aldehyde hydrazones to ketones. nih.gov While this method generates tertiary alcohols, the underlying principle of combining a chiral metal complex with a ligand to control stereochemistry is broadly applicable. The development of novel chiral ligands, such as those based on thiazolidine, has also shown high efficiency in the enantioselective ethylation of heteroaromatic aldehydes, achieving high enantiomeric excesses. researchgate.net

| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chiral Amino Alcohol (from L-phenylalanine) | Diethylzinc | Benzaldehyde | High | >90 | researchgate.net |

| Thiazolidine-based Amino Alcohol | Diethylzinc | Heteroaromatic Aldehyde | Good | up to 92 | researchgate.net |

| Chiral Ru-complex / Ph₂P(2-furyl) | Aryl Aldehyde Hydrazone | Aryl/Methyl Ketone | 68 | 88 | nih.gov |

| (-)-MIB / EtZnCl | 3-Bromothiophene (forms 3-Thiophenylzinc) | Benzaldehyde | 68 | 90 | bohrium.com |

Diastereoselective Synthetic Strategies

Diastereoselective methods are employed when a chiral center already exists within one of the reacting molecules. This inherent chirality influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

Substrate-Controlled Diastereoselectivity:

In the context of synthesizing derivatives of this compound, if one of the heterocyclic starting materials is already chiral, it can direct the stereoselective addition to a prochiral carbonyl group. For example, the addition of a nucleophile to a chiral α-alkoxy ketone can proceed with high diastereoselectivity. The Felkin-Ahn model is often used to predict the major diastereomer formed in such reactions. researchgate.net By carefully selecting protecting groups for the existing alcohol, it is possible to favor the formation of either the syn or anti diastereomer. researchgate.net For instance, the reduction of an α-alkoxy ketone with a bulky protecting group on the alcohol will typically favor the syn diol via a Felkin-Ahn transition state. researchgate.net Conversely, if the protecting group can chelate with the metal of the reducing agent, the Cram chelation model predicts the formation of the anti diol. youtube.com

Auxiliary-Controlled Diastereoselectivity:

A chiral auxiliary is a temporary chiral group that is attached to one of the reactants to direct the stereoselective formation of a new chiral center. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product. Evans' oxazolidinone auxiliaries are widely used for this purpose in aldol reactions, which can establish two contiguous stereocenters with high diastereoselectivity. mdpi.com For the synthesis of this compound analogs, a furan or thiophene derivative could be functionalized with a chiral auxiliary. For example, the diastereoselective addition of furyllithium to an imine attached to a chiral perhydro-1,3-benzoxazine derived from (-)-8-aminomenthol has been reported to proceed with high diastereoselectivity. bohrium.com

| Chiral Influence | Reaction Type | Substrates | Diastereomeric Ratio (d.r.) | Reference |

| Substrate Control (Felkin-Ahn) | Nucleophilic addition to α-chiral ketone | α-alkoxy ketone, nucleophile | High for syn product | researchgate.net |

| Substrate Control (Cram Chelation) | Reduction of α-alkoxy ketone | α-alkoxy ketone, chelating reducing agent | High for anti product | youtube.com |

| Auxiliary Control (Perhydro-1,3-benzoxazine) | Addition of furyllithium to imine | 3-Furyllithium, imine with chiral auxiliary | Single diastereomer | bohrium.com |

| Auxiliary Control (Chiral Boronate) | Nucleophilic addition to furyl aldehyde | 3-furyl aldehyde with chiral boronate, nucleophile | Chromatographically separable diastereomers | bohrium.comnih.gov |

Resolution Techniques for Enantiopure Compounds

When a stereoselective synthesis is not employed, this compound will be produced as a racemic mixture of both enantiomers. Resolution is the process of separating these enantiomers.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic alcohol. The enzyme selectively catalyzes a reaction (e.g., acylation) of one enantiomer at a much faster rate than the other. This results in a mixture of one enantiomer in its acylated form and the unreacted enantiomer of the alcohol, which can then be separated. Lipase-catalyzed asymmetric acylation has been successfully applied to the kinetic resolution of various furan-based alcohols. researchgate.netnih.gov For example, the resolution of 2-(1-hydroxy-3-butenyl)-5-methylfuran using Rhizopus arrhizus lipase (B570770) immobilized on epoxy resin achieved an enantiomeric excess (ee) of over 98% for the remaining (S)-alcohol at 52% conversion. nih.gov

Chromatographic Resolution:

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. nih.gov This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a broad range of chiral compounds, including heterocyclic drugs. nih.gov For the preparative separation of enantiomers of this compound, a suitable chiral column would be selected through screening, and the mobile phase composition would be optimized to achieve baseline separation. sigmaaldrich.com Companies like Daicel Chiral Technologies offer a wide range of CSPs and separation services for such purposes. chiraltech.com

| Resolution Method | Racemic Substrate | Biocatalyst/Stationary Phase | Outcome | Reference |

| Enzymatic Kinetic Resolution | 1-[5-(Aryl)furan-2-yl]ethanols | Candida antarctica lipase B (CAL-B) | Enantiomerically enriched alcohols and acetates | researchgate.net |

| Enzymatic Kinetic Resolution | 2-(1-hydroxy-3-butenyl)-5-methylfuran | Immobilized Rhizopus arrhizus lipase | >98% ee for (S)-alcohol | nih.gov |

| Chiral HPLC | Racemic Azole Compounds | MaltoShell CSP | Baseline separation of 10 out of 12 compounds | mdpi.com |

| Chiral HPLC | General Heterocyclic Drugs | Polysaccharide-based CSPs (e.g., Chiralpak) | Effective enantioseparation | nih.gov |

Reaction Mechanisms and Chemical Transformations of Furan 3 Yl 5 Methylthiophen 2 Yl Methanol

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group is a key site for various chemical reactions, including oxidation, esterification, etherification, and dehydration.

The oxidation of the secondary alcohol in Furan-3-yl(5-methylthiophen-2-yl)methanol is expected to yield the corresponding ketone, Furan-3-yl(5-methylthiophen-2-yl)methanone. A variety of oxidizing agents can be employed for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane are known to efficiently oxidize secondary alcohols to ketones without affecting sensitive functional groups like furan (B31954) rings. pitt.edu The general outcome of oxidizing a secondary alcohol is the formation of a ketone. lumenlearning.com

Table 1: Potential Products of Oxidation

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | Furan-3-yl(5-methylthiophen-2-yl)methanone |

| This compound | Dess-Martin Periodinane | Furan-3-yl(5-methylthiophen-2-yl)methanone |

Esterification: The secondary alcohol can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. byjus.com This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, or can be promoted by coupling agents. chemguide.co.uk For instance, reaction with acetic anhydride (B1165640) would yield Furan-3-yl(5-methylthiophen-2-yl)methyl acetate. N-Heterocyclic carbenes have also been shown to be effective catalysts for the acylation of secondary alcohols. acs.org The esterification of secondary alcohols can sometimes be challenging and may require specific catalysts to achieve high yields. google.comresearchgate.net

Etherification: Etherification can be achieved under various conditions. For benzylic-type alcohols, which this compound resembles due to the adjacent aromatic rings, cross-etherification with another alcohol can be facilitated by mediators like alkoxyhydrosilanes or catalyzed by iron(III) compounds. rsc.orgrsc.orgacs.orgacs.org For example, reaction with methanol (B129727) in the presence of an acid catalyst or a suitable mediator would produce 3-((methoxy(5-methylthiophen-2-yl)methyl))furan. The mechanism often involves the formation of a carbocation intermediate at the benzylic-type position. rsc.orgacs.org

Table 2: Potential Products of Esterification and Etherification

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetic Anhydride | Furan-3-yl(5-methylthiophen-2-yl)methyl acetate |

| Esterification | Benzoyl Chloride | Furan-3-yl(5-methylthiophen-2-yl)methyl benzoate |

| Etherification | Methanol / Acid Catalyst | 3-((methoxy(5-methylthiophen-2-yl)methyl))furan |

Acid-catalyzed dehydration of this compound is expected to lead to the formation of an alkene. This reaction proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. iitk.ac.inlibretexts.org Subsequent elimination of a proton from an adjacent carbon atom would yield the alkene. The stability of the resulting carbocation, which is enhanced by the adjacent furan and thiophene (B33073) rings, suggests that this reaction would proceed under relatively mild conditions. libretexts.org The dehydration of secondary alcohols typically follows an E1 mechanism. libretexts.orglibretexts.org

Given the structure of the molecule, the initial carbocation formed at the carbon bearing the hydroxyl group is stabilized by resonance with both the furan and thiophene rings. Rearrangements of the carbocation are possible, potentially leading to a mixture of isomeric alkenes, although the initial carbocation is already significantly stabilized. libretexts.org Theoretical studies on related thiophene systems have explored rearrangement processes. nih.gov

Electrophilic Aromatic Substitution Reactions on the Heterocyclic Rings

Both the furan and thiophene rings are electron-rich and thus activated towards electrophilic aromatic substitution. uobaghdad.edu.iqksu.edu.saslideshare.net Furan is generally more reactive than thiophene. ksu.edu.sachemicalbook.comquora.comimperial.ac.uk

The furan ring is substituted at the 3-position with the (5-methylthiophen-2-yl)methanol (B1268099) group. This substituent is expected to be an activating, ortho-, para-director. Therefore, electrophilic attack is predicted to occur at the 2- and 4-positions of the furan ring. The inherent reactivity of the furan ring favors substitution at the α-positions (2- and 5-positions). chemicalbook.compearson.comquora.comquora.compearson.com In a 3-substituted furan, the 2-position is generally the most favored site for electrophilic attack due to the formation of a more stable cationic intermediate. chemicalbook.comquora.comquora.com Thus, the major product of an electrophilic substitution reaction on the furan moiety is expected to be the 2-substituted isomer.

Table 3: Predicted Regioselectivity of Electrophilic Substitution on the Furan-3-yl Moiety

| Electrophile (E+) | Major Product | Minor Product |

|---|---|---|

| NO₂+ | 2-Nitro-3-((5-methylthiophen-2-yl)methanol)furan | 4-Nitro-3-((5-methylthiophen-2-yl)methanol)furan |

| Br+ | 2-Bromo-3-((5-methylthiophen-2-yl)methanol)furan | 4-Bromo-3-((5-methylthiophen-2-yl)methanol)furan |

The thiophene ring is substituted at the 2-position with the (furan-3-yl)methanol group and at the 5-position with a methyl group. Both substituents are activating. The methyl group is a well-known ortho-director, which in this case would direct an incoming electrophile to the 4-position. The (furan-3-yl)methanol group at the 2-position would direct to the 3- and 5-positions. Since the 5-position is already occupied, this directs the electrophile to the 3-position. The combined directing effects of both groups will determine the final regioselectivity. Electrophilic substitution on thiophene also preferentially occurs at the α-positions (2- and 5-). pearson.com In this 2,5-disubstituted thiophene, the available positions are 3 and 4. The outcome will depend on the specific electrophile and reaction conditions, but a mixture of 3- and 4-substituted products is possible. The relative activating strengths of the methyl and the (furan-3-yl)methanol groups will be the deciding factor.

Table 4: Predicted Regioselectivity of Electrophilic Substitution on the 5-Methylthiophen-2-yl Moiety

| Electrophile (E+) | Possible Product 1 | Possible Product 2 |

|---|---|---|

| NO₂+ | 2-((Furan-3-yl)methanol)-3-nitro-5-methylthiophene | 2-((Furan-3-yl)methanol)-4-nitro-5-methylthiophene |

| Br+ | 3-Bromo-2-((furan-3-yl)methanol)-5-methylthiophene | 4-Bromo-2-((furan-3-yl)methanol)-5-methylthiophene |

Influence of Substituents on Ring Reactivity

The reactivity of this compound in reactions such as electrophilic aromatic substitution (EAS) is dictated by the electronic nature of its heterocyclic rings and the directing effects of its substituents. Five-membered aromatic heterocycles like furan and thiophene are generally more reactive towards electrophiles than benzene. pearson.com This enhanced reactivity is due to the ability of the heteroatoms (oxygen in furan, sulfur in thiophene) to donate lone-pair electron density into the ring, thereby stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. pearson.comquora.com

The general order of reactivity towards electrophiles is pyrrole (B145914) > furan > thiophene > benzene. quora.comksu.edu.sa Furan is more reactive than thiophene because oxygen is more electronegative than sulfur, which makes the lone pairs less available for delocalization, but the lower aromaticity of furan (~16 kcal/mol) compared to thiophene (~30 kcal/mol) means that the activation barrier to disrupt the aromatic system is lower. quora.compharmaguideline.com Electrophilic attack typically occurs at the C2 (α) position, adjacent to the heteroatom, as the resulting cationic intermediate is better stabilized by resonance than the intermediate from attack at the C3 (β) position. ksu.edu.samatanginicollege.ac.in

In this compound, both rings are substituted, and these substituents influence the regioselectivity of further reactions.

On the Furan Ring: The ring is substituted at the 3-position with a (5-methylthiophen-2-yl)methanol group. The hydroxylmethyl (-CH(OH)-) portion of this substituent is generally considered electron-donating through inductive and hyperconjugative effects. This would activate the furan ring, but its position at C3 directs incoming electrophiles primarily to the C2 and C5 positions. The large size of the substituent might sterically hinder attack at the adjacent C2 position, potentially favoring substitution at C5.

On the Thiophene Ring: The ring is substituted at the 2-position with a furan-3-yl-methanol group and at the 5-position with a methyl group. The methyl group (-CH3) is a classical electron-donating group that activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions. uobaghdad.edu.iq In the thiophene ring, this corresponds to the C3 and C5 positions. Since C5 is already occupied, the primary site for electrophilic attack would be C3. The furan-3-yl-methanol group at C2 is also activating, further reinforcing the preference for attack at the vacant α-position (C5), but since this is blocked by the methyl group, the C3 and C4 positions are the next most likely sites. The combined directing effects of an activating group at C2 and an activating group at C5 would strongly favor substitution at the C3 and C4 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Heterocyclic Ring | Substituent(s) and Position(s) | Activating/Deactivating Effect | Predicted Position(s) for Electrophilic Attack |

| Furan | -(CH(OH))-(5-methylthiophen-2-yl) at C3 | Activating | C5 (major), C2 (minor, due to sterics) |

| Thiophene | -(CH(OH))-(furan-3-yl) at C2; -CH₃ at C5 | Activating (both) | C3, C4 |

Nucleophilic Attack and Ring-Opening Pathways of Heterocycles

Electron-rich aromatic systems like furan and thiophene are generally poor substrates for nucleophilic aromatic substitution because they tend to repel nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or proceed through organometallic intermediates. researchgate.netuoanbar.edu.iq

Ring-opening reactions, however, are significant pathways for the transformation of these heterocycles.

Furan Ring: The furan ring is notably susceptible to ring-opening under acidic conditions. ksu.edu.sa Its lower aromaticity means that protonation, often at the C2 position, can lead to the formation of a reactive intermediate that is readily attacked by a nucleophile, such as water or an alcohol, culminating in cleavage of the ring. matanginicollege.ac.instackexchange.com This reaction is the microscopic reverse of the Paal-Knorr furan synthesis. stackexchange.com For instance, treatment of furans with acid in the presence of methanol can yield 2,5-dimethoxy-2,5-dihydrofurans via an addition mechanism. matanginicollege.ac.inuobaghdad.edu.iq In the context of this compound, the alcoholic linker could be protonated, forming a stable secondary carbocation adjacent to both rings, which might facilitate or alter the course of acid-catalyzed ring-opening of the furan moiety.

Thiophene Ring: The thiophene ring is more aromatic and thus more stable towards acids than furan. ksu.edu.sa Ring-opening of thiophene is more challenging and typically requires more drastic conditions. A classic example is reductive desulfurization using Raney nickel, which hydrogenates the ring and cleaves the carbon-sulfur bonds to yield an aliphatic chain. uobaghdad.edu.iq Oxidative ring-opening is also possible but less common. acs.org Transition metal complexes can also facilitate thiophene ring-opening through oxidative addition of a C-S bond to the metal center. researchgate.netresearchgate.net

Table 2: General Ring-Opening Conditions for Furan and Thiophene Derivatives

| Heterocycle | Reaction Type | Reagents and Conditions | Typical Product(s) |

| Furan | Acid-Catalyzed Addition/Opening | Br₂ in CH₃OH | 2,5-Dimethoxy-2,5-dihydrofuran matanginicollege.ac.inuobaghdad.edu.iq |

| Furan | Acid-Catalyzed Hydrolysis | Dilute Aqueous Acid | 1,4-Dicarbonyl compound stackexchange.com |

| Thiophene | Reductive Desulfurization | Raney Ni, H₂ | Alkane, NiS uobaghdad.edu.iq |

| Thiophene | Metal-Mediated Opening | Transition Metal Complexes (e.g., Iridium) | Thiametallacycle intermediates researchgate.net |

Cycloaddition Reactions (e.g., Diels-Alder) of the Heteroaromatic Rings

Cycloaddition reactions provide a powerful method for constructing complex molecular architectures from aromatic heterocycles. The [4+2] Diels-Alder reaction is particularly relevant for furan.

Furan Ring: Furan readily participates as the diene component in Diels-Alder reactions. quora.comnumberanalytics.com Its relatively low aromaticity and the fact that its diene unit is locked in a reactive s-cis conformation contribute to its high reactivity. quora.com It reacts with a variety of dienophiles, such as maleimides and maleic anhydride, to form oxabicycloheptane adducts. quora.comnih.gov These reactions can be reversible, and the stereochemical outcome (endo vs. exo) can often be controlled by temperature; lower temperatures often favor the kinetically controlled endo adduct, while higher temperatures favor the more thermodynamically stable exo adduct. nih.gov The substituent at the C3 position of the furan ring in this compound would be expected to influence the facial selectivity of the dienophile's approach.

Thiophene Ring: In contrast, thiophene is a poor diene in Diels-Alder reactions. chemrxiv.org Its higher aromatic stabilization energy creates a significant thermodynamic barrier to participation in a reaction that would disrupt its aromaticity. quora.com While some cycloadditions with highly reactive dienophiles have been reported, they are not a general feature of thiophene chemistry under standard conditions. chemrxiv.org Therefore, in this compound, the furan ring would be the exclusive site of Diels-Alder reactivity.

Table 3: Comparative Diels-Alder Reactivity of Furan and Thiophene Derivatives

| Diene | Dienophile | Conditions | Product | Outcome/Yield | Reference |

| 2,5-Dimethylfuran | N-(p-tolyl)maleimide | Toluene, 80 °C | exo Adduct | 50% | nih.gov |

| 2,5-Dimethylfuran | N-(p-tolyl)maleimide | Diethyl ether, RT | endo Adduct | - | nih.gov |

| Furfural (B47365) | N-Phenylmaleimide | Water, 100 °C | Hydrated exo Adduct | 95% | rsc.org |

| Thiophene | Maleic Anhydride | 100 °C, 24h | No reaction | 0% | chemrxiv.org |

| 2-Methylfuran (B129897) | Propylene | ZSM-5, 450 °C | Xylenes (after dehydration) | 27% selectivity | rsc.org |

Radical Reactions and Photochemical Transformations Involving the Compound

The interaction of this compound with free radicals or ultraviolet light can induce unique chemical transformations distinct from thermal ionic reactions.

Photochemical Transformations: The photochemistry of furan and thiophene is complex and can lead to isomerization and rearrangement products. netsci-journal.com Upon irradiation, these heterocycles can form high-energy intermediates, such as "Dewar" furan or thiophene, which can then rearrange to isomeric structures. netsci-journal.com For instance, photolysis of furan can yield cyclopropene-3-carbaldehyde. netsci-journal.com The presence of substituents can significantly alter the photochemical pathways. Photochemical arylation of furans has also been reported. researchgate.net

Radical Reactions: Both furan and thiophene rings can react with free radicals. A well-studied example is the gas-phase reaction with hydroxyl (OH) radicals, which is relevant in atmospheric chemistry. nih.gov This reaction typically proceeds via OH addition to the double bond, followed by ring-opening in the presence of oxygen to form unsaturated 1,4-dicarbonyl compounds. nih.govresearchgate.net For example, the reaction of OH radicals with 2-methylfuran yields primarily (E)-CH₃C(O)CH=CHCHO. nih.gov In this compound, the tertiary C-H bond of the methanol bridge is a potential site for hydrogen abstraction by radicals, which would form a new radical stabilized by resonance with both heterocyclic rings. This could initiate a different set of reaction pathways, including polymerization or coupling reactions.

Table 4: Products from Radical and Photochemical Reactions of Furan and Thiophene Derivatives

| Heterocycle | Reaction Type | Conditions/Reagents | Major Product(s) | Yield | Reference |

| Furan | Photolysis | Gas phase, 254 nm | Cyclopropene-3-carbaldehyde, CO | - | netsci-journal.com |

| Furan | Radical Reaction | OH radicals, NO | (E)-HC(O)CH=CHCHO | 75 ± 5% | nih.gov |

| 2-Methylfuran | Radical Reaction | OH radicals, NO | (E)-CH₃C(O)CH=CHCHO | 31 ± 5% | nih.gov |

| 3-Methylfuran | Radical Reaction | OH radicals, NO | (E/Z)-HC(O)C(CH₃)=CHCHO | 38 ± 2% | nih.gov |

| Thiophene | Photolysis | Gas phase | Ethylene, allene, CS₂ | - | netsci-journal.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Furan 3 Yl 5 Methylthiophen 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -OH | Variable (e.g., 2.0-4.0) | Singlet (broad) | N/A |

| -CH(OH)- | ~5.8 - 6.0 | Singlet or Doublet | J coupling to -OH if not exchanging |

| Furan (B31954) H2 | ~7.4 - 7.5 | Triplet or Doublet of Doublets | J ≈ 1.5-2.0, J ≈ 0.8 |

| Furan H4 | ~6.4 - 6.5 | Triplet or Doublet of Doublets | J ≈ 1.8-2.0, J ≈ 0.8 |

| Furan H5 | ~7.4 - 7.5 | Triplet | J ≈ 1.7 |

| Thiophene (B33073) H3 | ~6.8 - 6.9 | Doublet | J ≈ 3.5 |

| Thiophene H4 | ~6.6 - 6.7 | Doublet of Quartets | J ≈ 3.5, J ≈ 1.0 |

| -CH₃ | ~2.4 - 2.5 | Doublet | J ≈ 1.0 |

Disclaimer: The data in this table is predictive and based on analogous structures. Actual experimental values may vary.

The coupling patterns would be critical for assignment. The furan protons would exhibit characteristic couplings, and the thiophene protons would show a typical doublet for H3 coupled to H4, which itself might show a smaller quartet coupling to the methyl group.

¹³C NMR Chemical Shift Analysis and Quaternary Carbon Assignment

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbons attached to the heteroatoms (C2 and C5 of furan, C2 and C5 of thiophene) would appear at characteristic downfield shifts.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -CH(OH)- | ~65 - 70 |

| Furan C2 | ~143 - 144 |

| Furan C3 | ~125 - 127 |

| Furan C4 | ~109 - 110 |

| Furan C5 | ~140 - 141 |

| Thiophene C2 | ~145 - 147 |

| Thiophene C3 | ~124 - 125 |

| Thiophene C4 | ~126 - 127 |

| Thiophene C5 | ~139 - 140 |

| -CH₃ | ~15 - 16 |

Disclaimer: The data in this table is predictive and based on analogous structures. Actual experimental values may vary.

The quaternary carbons (C3 of furan, C2 and C5 of thiophene) would be identified by their lack of a signal in a DEPT-135 experiment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the furan protons (H2-H4, H4-H5) and between the thiophene protons (H3-H4) and the H4-CH₃ coupling.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton to its directly attached carbon, allowing for the definitive assignment of the carbon signals for the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information about the preferred conformation of the molecule, for example, by showing a NOE between the methine proton and the protons on the adjacent rings (furan H2 and/or thiophene H3).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Expected IR and Raman Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3600-3200 (broad in IR) |

| Aromatic C-H Stretch | 3150-3000 |

| Aliphatic C-H Stretch (-CH₃) | 2980-2850 |

| C=C Stretch (Aromatic Rings) | 1600-1450 |

| C-O Stretch (Alcohol) | 1200-1000 |

| C-S Stretch (Thiophene) | 800-600 |

Disclaimer: The data in this table is predictive and based on analogous structures. Actual experimental values may vary.

The IR spectrum would be dominated by a broad O-H stretching band characteristic of the alcohol. The Raman spectrum would be expected to show strong signals for the aromatic ring stretching modes due to their polarizability.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The presence of two conjugated heterocyclic rings would lead to characteristic absorption bands.

Expected UV-Vis Data:

| Transition | Expected λmax (nm) |

| π → π | ~230 - 280 |

| n → π | ~280 - 320 (weak) |

Disclaimer: The data in this table is predictive and based on analogous structures. Actual experimental values may vary.

The spectrum would likely show strong absorptions corresponding to π → π* transitions within the furan and thiophene rings. The exact position of the maximum absorption (λmax) would be sensitive to the solvent polarity.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of Furan-3-yl(5-methylthiophen-2-yl)methanol (C₁₀H₁₀O₂S) is approximately 194.05 g/mol .

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Description |

| [M]⁺ | 194 | Molecular Ion |

| [M-H₂O]⁺ | 176 | Loss of water |

| [M-CHO]⁺ | 165 | Loss of formyl radical from furan ring |

| [C₉H₇S]⁺ | 147 | Loss of furan-3-yl group |

| [C₅H₅O]⁺ | 81 | Furan-3-ylmethyl cation |

| [C₅H₅S]⁺ | 97 | 5-methylthiophen-2-yl cation |

Disclaimer: The data in this table is predictive and based on analogous structures. Actual experimental values may vary.

The fragmentation would likely proceed through common pathways for alcohols and aromatic systems, including the loss of water, and cleavage at the benzylic-like position to form stable heterocyclic cations.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

While specific crystallographic data for this compound is not publicly available, the structural analysis of a closely related heterocyclic methanol (B129727) derivative, (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, provides a valuable case study to illustrate the type of detailed structural information that can be obtained from an XRD analysis. researchgate.net The synthesis and crystallization of this analog allowed for a comprehensive examination of its solid-state structure. researchgate.net

The crystal structure of (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol was determined by single-crystal X-ray diffraction. researchgate.net The compound was found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net The crystallographic data and data collection parameters are summarized in the interactive table below.

Table 1: Crystal Data and Structure Refinement for (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₁FO₃ |

| Formula Weight | 222.21 |

| Temperature | 293 K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0648(9) |

| b (Å) | 8.3896(5) |

| c (Å) | 10.5727(9) |

| β (°) | 104.204(8) |

| Volume (ų) | 1037.44(14) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.423 |

| Absorption Coefficient (mm⁻¹) | 0.965 |

| F(000) | 464 |

The analysis of the crystal structure of (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol revealed one molecule in the asymmetric unit. researchgate.net Key structural features include the C-O bond lengths of the methanol and hydroxymethyl groups, which are 1.422(3) Å and 1.425(3) Å, respectively, indicating localized single bonds. researchgate.net A significant conformational feature is the large dihedral angle of 70.25° between the 4-fluorobenzene ring and the furan ring. researchgate.net

Furthermore, the crystal packing is stabilized by a strong intermolecular hydrogen bond where the hydroxyl group of the hydroxymethyl moiety acts as a hydrogen bond donor to the oxygen atom of the methanol group (O1–H1···O3) with a distance of 1.9905(17) Å. researchgate.net This interaction contributes to the formation of a stable three-dimensional supramolecular architecture. researchgate.net

The detailed structural parameters obtained from such an analysis, including atomic coordinates, bond lengths, and bond angles, provide an unambiguous depiction of the molecule's conformation in the solid state. This information is invaluable for understanding intermolecular interactions and for correlating the solid-state structure with the compound's physical and chemical properties.

Table 2: Mentioned Compound Names

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₁₀H₁₀O₂S |

| (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol | (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol | C₁₂H₁₁FO₃ |

| Furan | Furan | C₄H₄O |

| Thiophene | Thiophene | C₄H₄S |

Theoretical and Computational Chemistry Studies of Furan 3 Yl 5 Methylthiophen 2 Yl Methanol

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into the electronic and molecular structures of compounds. These methods are instrumental in understanding the intrinsic properties of molecules like Furan-3-yl(5-methylthiophen-2-yl)methanol.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry, by minimizing the electronic energy. For this compound, a geometry optimization would be performed to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The process involves selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a mathematical description of the atomic orbitals researchgate.netmdpi.com. The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stationary point on the potential energy surface. This optimized geometry is crucial for calculating other molecular properties.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(furan)-C(methanol) | 1.51 Å |

| Bond Length | C(thiophene)-C(methanol) | 1.52 Å |

| Bond Length | C-O (methanol) | 1.43 Å |

| Bond Angle | C(furan)-C(methanol)-C(thiophene) | 110.5° |

| Dihedral Angle | O(furan)-C-C-O(methanol) | Variable (subject to conformational analysis) |

Note: The values in this table are illustrative and represent typical outcomes for similar molecular structures.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT researchgate.netirdg.org.

The choice of basis set is critical in any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(3df,3pd) set, include more functions and can describe the electron distribution more accurately, especially for phenomena like hydrogen bonding and weak interactions irdg.org. The selection of an appropriate ab initio method and basis set depends on the specific property being investigated and the desired level of accuracy. For a molecule like this compound, a basis set with polarization and diffuse functions is generally recommended to accurately model the lone pairs on the oxygen and sulfur atoms.

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Frontier Orbital Theory

Frontier Orbital Theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons researchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties researchgate.net. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the distribution and energies of these orbitals would be influenced by the electron-rich furan (B31954) and thiophene (B33073) rings.

A representative table of frontier orbital energies for this compound is shown below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are hypothetical and serve as an example of what a DFT calculation might yield.

Conformational Analysis and Potential Energy Surfaces of the Compound

The flexibility of the bond connecting the furan and thiophene rings via the methanol (B129727) bridge allows for multiple spatial orientations, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of one or more dihedral angles irdg.org.

For this compound, the key dihedral angles would be those around the C(furan)-C(methanol) and C(thiophene)-C(methanol) bonds. By systematically rotating these bonds and calculating the energy at each step, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. This analysis is vital for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. Studies on similar alcohols have shown the importance of such analyses in understanding hydrogen bonding and molecular aggregation chemrxiv.org.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy researchgate.net. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. These predictions can aid in the assignment of peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies can be used to generate a theoretical IR spectrum, which helps in identifying the characteristic vibrational modes of the molecule, such as O-H, C-O, and C-H stretches researchgate.netnih.gov.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic transitions and thus the UV-Vis absorption spectrum. This method calculates the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands researchgate.net.

A table of illustrative predicted spectroscopic data for this compound is provided below.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (O-H) | ~3.5 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | ~65 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

| UV-Vis | λ_max | ~250 nm |

Note: These are representative values and would be refined by actual calculations.

Reaction Pathway and Transition State Calculations for Chemical Transformations

Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. This involves calculating the potential energy surface for a given reaction to identify the reactants, products, intermediates, and, crucially, the transition states researchgate.netnih.gov.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Locating the transition state structure and calculating its energy allows for the determination of the activation energy of the reaction. This information is vital for understanding the kinetics and feasibility of a chemical transformation, such as an oxidation of the alcohol group or a reaction involving the furan or thiophene rings pku.edu.cnresearchgate.net. For instance, a hypothetical oxidation of the methanol moiety to a ketone could be modeled to determine the most likely reaction pathway and its energetic profile.

Aromaticity and Electronic Delocalization Studies of Furan and Thiophene Rings in the Compound

Generally, thiophene exhibits greater aromatic character than furan. ksu.edu.saslideshare.net This difference is primarily attributed to the lower electronegativity of the sulfur atom in thiophene compared to the oxygen atom in furan. pharmaguideline.com The less electronegative sulfur atom more readily donates its lone pair of electrons for delocalization into the π-system, leading to a more robust aromatic sextet. pharmaguideline.com In contrast, the highly electronegative oxygen atom in furan holds its lone pair more tightly, resulting in less efficient delocalization and consequently, lower aromaticity. pharmaguideline.com

In the specific context of this compound, the substituents on each ring—the hydroxymethyl group and the other heterocyclic ring—will modulate this inherent aromaticity. The furan ring is substituted at the 3-position with the methanol group and at the C-yl position with the methyl-substituted thiophene ring. The thiophene ring is substituted at the 2-position with the furan-methanol moiety and at the 5-position with a methyl group. These substitutions can influence the electron density distribution and, therefore, the aromatic character of each ring.

To quantify the aromaticity of each ring in the compound, several computational methods can be employed. These methods provide indices that serve as a measure of aromaticity.

Table 1: Theoretical Aromaticity Indices for Furan and Thiophene Rings

| Aromaticity Index | Description | Expected Trend in this compound |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Based on the variation of bond lengths. A value closer to 1 indicates higher aromaticity. | The thiophene ring is expected to have a HOMA value closer to 1 than the furan ring, indicating its higher aromaticity. |

| NICS (Nucleus-Independent Chemical Shift) | Calculated at the center of the ring. More negative values indicate stronger diatropic ring currents and thus higher aromaticity. nih.gov | The NICS(0) and NICS(1) values for the thiophene ring are anticipated to be more negative than those for the furan ring. nih.gov |

| TRE (Topological Resonance Energy) | Based on the graph theory of the molecule and provides a measure of the stabilization energy due to aromaticity. | The thiophene moiety is predicted to have a higher positive TRE value compared to the furan moiety. nih.gov |

Detailed computational studies using Density Functional Theory (DFT) would be necessary to obtain precise values for these indices for this compound. Such calculations would involve geometry optimization of the molecule followed by the calculation of the magnetic shielding tensors for NICS analysis and the bond lengths for HOMA calculations. The electronic delocalization can be further visualized through the analysis of frontier molecular orbitals (HOMO and LUMO) and electron density maps, which would likely show a greater contribution of the sulfur p-orbitals to the π-system compared to the oxygen p-orbitals.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational dynamics and intermolecular interactions of this compound in various environments. By simulating the motion of atoms over time, MD can reveal the flexibility of the molecule, preferred conformations, and the nature of its interactions with solvent molecules or biological targets.

An MD simulation of this compound would typically involve the following steps:

Force Field Parameterization: A suitable force field (e.g., GAFF, OPLS-AA) would be chosen to describe the interatomic and intramolecular forces. Specific parameters for the furan-thiophene linkage might need to be developed or validated against quantum mechanical calculations to ensure accuracy. nih.gov

System Setup: The molecule would be placed in a simulation box, typically filled with a solvent like water, to mimic physiological or experimental conditions.

Simulation Production: After an initial energy minimization and equilibration phase, the production simulation would be run for a duration sufficient to sample the relevant conformational space, often on the order of nanoseconds to microseconds.

The analysis of the MD trajectory would provide insights into several dynamic properties.

Table 2: Dynamic Properties from Molecular Dynamics Simulations

| Dynamic Property | Description of Analysis | Expected Behavior of this compound |

| Torsional Angle Dynamics | The dihedral angle between the furan and thiophene rings would be monitored to understand the rotational flexibility around the connecting single bond. | The molecule is expected to exhibit significant rotational freedom, leading to a range of accessible conformations from near-planar to non-planar arrangements. The energy barrier for this rotation would influence the distribution of these conformers. |

| Conformational Clustering | The simulation trajectory would be analyzed to identify the most populated and energetically favorable conformations of the molecule. | Clustering analysis would likely reveal a few dominant conformational states, dictated by the interplay of steric hindrance and potential weak intramolecular interactions. |

| Solvent Interactions | The distribution and residence time of solvent molecules around the compound, particularly around the hydroxymethyl group and the heteroatoms, would be analyzed. | The hydroxymethyl group is expected to form hydrogen bonds with water molecules. The sulfur and oxygen heteroatoms will also act as hydrogen bond acceptors, influencing the local solvent structure. |

| Intramolecular Hydrogen Bonding | The possibility of transient intramolecular hydrogen bonds between the hydroxyl hydrogen and the oxygen or sulfur atoms of the rings would be investigated. | While a stable intramolecular hydrogen bond might be sterically hindered, transient interactions could play a role in stabilizing certain conformations. |

Ab initio molecular dynamics (AIMD) could also be employed to study the dynamic behavior of the molecule with a higher level of theory, providing insights into processes like proton transfer or reactions that involve changes in the electronic structure. rsc.orgresearchgate.net For instance, AIMD simulations of thiophene have shown that photoexcitation can lead to ring-opening, a process that might be relevant for understanding the photostability of this compound. rsc.org

Synthetic Applications and Advanced Derivatization of Furan 3 Yl 5 Methylthiophen 2 Yl Methanol

Furan-3-yl(5-methylthiophen-2-yl)methanol as a Key Building Block in Multi-Step Organic Synthesis

The strategic placement of the hydroxyl group and the distinct reactivity of the furan (B31954) and thiophene (B33073) rings make this compound a versatile precursor in multi-step synthetic sequences. The synthesis of this key building block can be conceptually approached through the coupling of appropriate furan and thiophene precursors. A common strategy involves the generation of an organometallic species from a halogenated thiophene, which then acts as a nucleophile in a reaction with a furan aldehyde.

For instance, the Grignard reagent of 2-bromo-5-methylthiophene (B1266114) can be prepared and subsequently reacted with furan-3-carboxaldehyde to yield the target carbinol. mdpi.comrsc.orgmdpi.com This method allows for the direct formation of the carbon-carbon bond connecting the two heterocyclic rings. The reactivity of the starting materials is crucial for the success of such syntheses. Thiophene readily undergoes metallation, particularly at the 2-position, facilitating the formation of the necessary organometallic intermediate. rroij.comnih.gov Furan-3-carboxaldehyde, on the other hand, provides the electrophilic carbonyl group for the key bond-forming step. researchgate.netgeorganics.skthegoodscentscompany.com

The resulting this compound serves as a platform for further transformations. The hydroxyl group can be easily modified or replaced, while the furan and thiophene rings can undergo a variety of electrophilic substitution or metal-catalyzed coupling reactions, paving the way for the synthesis of a diverse array of complex molecules. acs.orgslideshare.net

Derivatization Strategies for the Preparation of Complex Heterocyclic Systems

The presence of two distinct heterocyclic rings and a reactive methanol (B129727) bridge in this compound provides a rich playground for the construction of more elaborate molecular frameworks, including macrocyclic and polycyclic structures.

Incorporation into Macrocyclic and Polycyclic Structures

The synthesis of macrocycles containing furan and thiophene units is an area of significant interest due to their potential applications in host-guest chemistry and materials science. acs.orgresearchgate.net this compound can serve as a precursor to diformyl or diacid derivatives, which can then be used in condensation reactions to form larger cyclic structures. While direct examples involving this specific carbinol are not prevalent in the literature, the general strategies for constructing furan- and thiophene-containing macrocycles are well-established. ksu.edu.sa These methods often rely on the condensation of bifunctional building blocks under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

The synthesis of polycyclic aromatic compounds containing furan and thiophene rings is another avenue for the derivatization of this compound. Intramolecular cyclization reactions, often promoted by acid or metal catalysts, can lead to the formation of fused ring systems. researchgate.net The specific substitution pattern of the starting carbinol would direct the regioselectivity of such cyclizations, offering a pathway to novel polycyclic heteroaromatic scaffolds.

Synthesis of Functionalized Analogs for Structure-Reactivity Studies

To probe the relationship between molecular structure and chemical reactivity, the synthesis of functionalized analogs of this compound is essential. researchgate.net Modifications can be introduced at several positions: the hydroxyl group, the furan ring, and the thiophene ring.

The hydroxyl group can be converted to a variety of other functional groups, such as ethers, esters, or halides, to modulate the electronic properties and reactivity of the molecule. Standard organic transformations can be employed for these modifications.

Functionalization of the furan and thiophene rings can be achieved through electrophilic substitution reactions. The reactivity of furan and thiophene towards electrophiles is well-documented, with furan generally being more reactive. slideshare.netresearchgate.net The directing effects of the existing substituents on the rings will govern the position of new functional groups. For instance, Friedel-Crafts acylation or Vilsmeier-Haack formylation could introduce carbonyl functionalities, which can then be further elaborated. acs.org

Applications in Advanced Materials Research (Focus on Chemical Structure and Synthesis)

The unique combination of furan and thiophene rings in this compound makes it an intriguing candidate for the development of advanced materials, particularly polymers and organometallic complexes with tailored properties.

Precursors for Specialized Polymer Architectures

Both furan and thiophene are known to be valuable components of conducting polymers and other functional materials. acs.orgnih.gov Furan-based polymers are of particular interest as they can be derived from renewable resources. researchgate.netgoogle.comacs.org this compound can be envisioned as a precursor to monomers for polymerization.

By converting the hydroxyl group into a polymerizable functionality, such as an acrylate (B77674) or a styrenic group, or by introducing polymerizable groups onto the furan or thiophene rings, this compound could be incorporated into various polymer backbones. The resulting polymers would possess a unique combination of properties derived from both the furan and thiophene units. For example, the incorporation of both heterocycles could influence the electronic properties, thermal stability, and morphology of the resulting polymer. The synthesis of alternating copolymers of furan and thiophene has been shown to be a viable strategy to tune the properties of the final material. acs.orgnih.gov

Ligands and Organometallic Complexes